2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C8H13BO2 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is represented by the SMILES stringCC1(C)OB(OC1(C)C)C#C
. The InChI code for the compound is 1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3
. Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not detailed in the available resources, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a solid at room temperature . It has a molecular weight of 152.00 g/mol .Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Organic Chemistry .
Application Summary
It is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
Method of Application
The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .
Results or Outcomes
The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)-3-Methyl-Butanamide
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry .
Application Summary
It is an important boric acid derivative. The compound is obtained by a two-step substitution reaction .
Method of Application
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
Results or Outcomes
The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
4-Ethynylphenylboronic acid pinacol ester
Specific Scientific Field
This compound is used in the field of Material Science .
Application Summary
4-Ethynylphenylboronic acid pinacol ester can be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . It can also be used as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .
Method of Application
The compound is synthesized and then used in the functionalization of platinum nanoparticles or in the synthesis of covalent heterodyads of chlorophyll derivatives .
Results or Outcomes
The functionalized platinum nanoparticles exhibit enhanced photoluminescence properties . The synthesized covalent heterodyads of chlorophyll derivatives can be used in supramolecular light-harvesting systems .
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Specific Scientific Field
This compound is used in the field of Polymer Chemistry .
Application Summary
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Method of Application
The compound is synthesized and then used in the borylation of arenes, preparation of fluorenylborolane, or in the synthesis of intermediates for generating conjugated copolymers .
Results or Outcomes
The borylated arenes, prepared fluorenylborolane, and synthesized intermediates for generating conjugated copolymers can be used in various applications in polymer chemistry .
4-Ethynylphenylboronic acid pinacol ester
Specific Scientific Field
This compound is used in the field of Material Science .
Application Summary
4-Ethynylphenylboronic acid pinacol ester can be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . It can also be used as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .
Method of Application
The compound is synthesized and then used in the functionalization of platinum nanoparticles or in the synthesis of covalent heterodyads of chlorophyll derivatives .
Results or Outcomes
The functionalized platinum nanoparticles exhibit enhanced photoluminescence properties . The synthesized covalent heterodyads of chlorophyll derivatives can be used in supramolecular light-harvesting systems .
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Specific Scientific Field
This compound is used in the field of Polymer Chemistry .
Application Summary
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Method of Application
The compound is synthesized and then used in the borylation of arenes, preparation of fluorenylborolane, or in the synthesis of intermediates for generating conjugated copolymers .
Results or Outcomes
The borylated arenes, prepared fluorenylborolane, and synthesized intermediates for generating conjugated copolymers can be used in various applications in polymer chemistry .
properties
IUPAC Name |
2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOXJIIUMORBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579181 | |
Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
347389-74-6 | |
Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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